molecular formula C8H2F12O2 B12337603 [2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate

[2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate

Cat. No.: B12337603
M. Wt: 358.08 g/mol
InChI Key: AWZGPXROULOHJW-UHFFFAOYSA-N
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Description

[2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate is a fluorinated organic compound with the molecular formula C8H2F12O2. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the esterification of a fluorinated alcohol with a fluorinated acyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

[2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and fluorination reactions.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development due to its stability and bioavailability.

    Industry: Used in the production of specialty polymers and coatings due to its chemical resistance.

Mechanism of Action

The mechanism of action of [2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Another fluorinated compound used in organic synthesis.

    2-(2-(Dimethylamino)ethoxy)ethanol: A compound with similar functional groups but different applications.

Uniqueness

[2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring long-term stability and performance.

Properties

Molecular Formula

C8H2F12O2

Molecular Weight

358.08 g/mol

IUPAC Name

[1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)butan-2-yl] 2-fluoroprop-2-enoate

InChI

InChI=1S/C8H2F12O2/c1-2(9)3(21)22-4(6(12,13)14,7(15,16)17)5(10,11)8(18,19)20/h1H2

InChI Key

AWZGPXROULOHJW-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OC(C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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